Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Description
BenchChem offers high-quality Fmoc-Thr(beta-D-Lac(Ac)7)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Thr(beta-D-Lac(Ac)7)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHUQIGVVXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Weight Calculation & Structural Analysis of Fmoc-Thr(β-D-Lac(Ac)₇)-OH
[1][2]
Part 1: Executive Summary
Fmoc-Thr(β-D-Lac(Ac)₇)-OH (CAS: 657395-98-7) is a high-value glycosylated amino acid building block used in the solid-phase synthesis (SPPS) of glycopeptides.[1][2] It consists of an L-threonine backbone protected at the
The precise molecular weight calculation of this compound is critical for determining yield, reagent stoichiometry in SPPS, and interpreting mass spectrometry data. This guide deconstructs the molecule into its constituent synthons to provide a self-validating calculation method.
Part 2: Structural Deconstruction & Stoichiometry[1]
To guarantee accuracy, we do not rely on database lookups alone. We calculate the molecular weight by simulating the condensation of the constituent parts: the amino acid acceptor and the glycosyl donor.[2]
The Stoichiometric Equation
The formation of Fmoc-Thr(β-D-Lac(Ac)₇)-OH can be modeled as the reaction between Fmoc-Thr-OH and Lactose Octaacetate , followed by the elimination of one molecule of acetic acid (the leaving group at the anomeric position).[1][2]
Step-by-Step Calculation
| Component | Formula | Monoisotopic Mass (Da) | Average Mass (Da) | Notes |
| A. Fmoc-Thr-OH | 341.1263 | 341.36 | Base amino acid | |
| B. Lactose Octaacetate | 678.2007 | 678.59 | Fully acetylated donor | |
| C. Acetic Acid (Leaving Group) | 60.0211 | 60.05 | Removed during glycosylation | |
| Final Product (A + B - C) | 959.3059 | 959.90 | Target Molecule |
Structural Visualization (DOT)
The following diagram illustrates the hierarchical composition of the molecule, mapping the atomic contributions of each moiety.
Caption: Hierarchical decomposition of Fmoc-Thr(β-D-Lac(Ac)₇)-OH showing the connectivity between the protecting groups, amino acid backbone, and carbohydrate moiety.[1][2]
Part 3: Synthetic Context & Utility[1][2]
Understanding why the molecule is constructed this way is essential for proper handling in the lab.[2]
The Role of Acetyl Protection (Ac₇)
The lactose moiety is peracetylated (Ac₇) for two primary reasons:
-
Solubility: Unprotected sugars are hydrophilic and insoluble in standard SPPS solvents (DMF, DCM).[2] Acetylation renders the glycopeptide hydrophobic, ensuring it stays in solution during coupling steps.[2]
-
Prevention of Side Reactions: Free hydroxyls on the sugar could compete with the N-terminus during peptide coupling (acylation), leading to branched peptides.[2]
The Fmoc Strategy
The Fmoc group is base-labile (cleaved by piperidine), while the Acetyl groups are base-labile but much more stable.[1][2]
-
Critical Warning: Standard Fmoc deprotection (20% piperidine/DMF) can partially deacetylate the sugar if exposure is prolonged.[2] It is recommended to use milder deprotection cocktails (e.g., 50% morpholine/DMF or shorter piperidine cycles) when working with O-acetylated glycosyl amino acids [1].[2]
Part 4: Analytical Validation & Protocols
When validating the identity of this compound, researchers must distinguish between the molecular ion and adducts common in ESI-MS.[2]
Mass Spectrometry Expectations
| Ion Species | Formula | Calculation | Expected m/z (Monoisotopic) |
| Neutral Mass (M) | - | 959.31 | |
| Protonated [M+H]⁺ | 960.31 | ||
| Sodium Adduct [M+Na]⁺ | 982.30 | ||
| Ammonium Adduct [M+NH₄]⁺ | 977.34 |
Note: The sodium adduct is frequently the dominant peak in positive mode ESI due to the high oxygen content of the sugar moiety chelating sodium ions.[2]
Experimental Workflow: QC Protocol
The following Graphviz diagram outlines the standard workflow for validating the integrity of the building block before use in SPPS.
Caption: Quality Control workflow for verifying Fmoc-Thr(β-D-Lac(Ac)₇)-OH integrity via LC-MS prior to solid-phase synthesis.
Part 5: Handling & Storage[1][2]
-
Storage: Store at -20°C. Desiccate before opening to prevent hydrolysis of the acetyl esters by atmospheric moisture.
-
Solubility: Soluble in DMF, DCM, and DMSO.[2] Poorly soluble in water and ether.[2]
-
Stability: Stable under acidic conditions (TFA cleavage).[2] Labile under strong basic conditions (Hydrazine, aqueous NaOH).[2]
References
Solubility profile of Fmoc-Thr(beta-D-Lac(Ac)7)-OH in organic solvents
An In-Depth Technical Guide for Glycopeptide Synthesis[1]
Executive Summary
Fmoc-Thr(β-D-Lac(OAc)₇)-OH (MW: 959.9 g/mol ) is a high-value glycosylated amino acid building block used to introduce the tumor-associated carbohydrate antigen (TACA) moiety into peptide backbones via Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard amino acids, its solubility is governed by the interplay between the lipophilic Fmoc group, the polar threonine backbone, and the bulky, peracetylated lactose disaccharide.
This guide provides a definitive solubility profile, validated dissolution protocols, and mechanistic insights to ensure high-coupling efficiency and prevent aggregation during synthesis.[1]
Physicochemical Identity & Structural Logic[1]
To master the solubility of this compound, one must understand its three structural domains:
-
N-α-Fmoc Group: Provides global lipophilicity and solubility in polar aprotic solvents (DMF, NMP).[1]
-
Threonine Core: The central scaffold; the secondary alcohol is glycosylated, eliminating the H-bond donor capability typical of free threonine.[1]
-
Peracetylated Lactose (Lac(OAc)₇): This is the critical solubility determinant.[1] The seven acetyl groups mask the hydrophilicity of the lactose disaccharide.
Table 1: Core Physicochemical Data
| Property | Specification |
| Chemical Name | N-α-Fmoc-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl)-L-threonine |
| Formula | C₄₅H₅₃NO₂₂ |
| Molecular Weight | 959.9 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 657395-98-7 |
| Purity Requirement | >95% (HPLC) for SPPS applications |
Solubility Profile in Organic Solvents[4][5]
The following matrix synthesizes empirical observations with solubility principles derived from the compound's peracetylated structure.
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Context | Technical Notes |
| DMF (N,N-Dimethylformamide) | Excellent (>0.2 M) | Primary SPPS Solvent | Standard solvent for coupling.[1] Dissolves rapidly at room temperature.[1] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent (>0.2 M) | SPPS / Difficult Sequences | Preferred over DMF for aggregation-prone sequences due to higher dipole moment.[1] |
| DCM (Dichloromethane) | Good (>0.1 M) | Resin Loading / Pre-activation | Soluble due to high lipophilicity of acetyl groups.[1] Avoid for peptide coupling if using HBTU/HATU (salts are insoluble in DCM).[1] |
| DMSO (Dimethyl Sulfoxide) | Good | Aggregation Breaker | Use as a co-solvent (10-20% in DMF) if structuring is observed.[1] |
| Acetonitrile (ACN) | Moderate | HPLC Purification | Soluble at high % organic gradients.[1] Poor solvent for SPPS coupling.[1] |
| Water | Insoluble | Precipitation | The compound will precipitate immediately upon water addition.[1] |
| Methanol / Ethanol | Poor / Reactive | Avoid | Risk of transesterification or slow Fmoc cleavage upon prolonged storage.[1] |
Validated Experimental Protocols
Protocol A: Preparation of 0.1 M Stock Solution for SPPS
Target: Prepare 5 mL of 0.1 M Fmoc-Thr(β-D-Lac(OAc)₇)-OH in DMF.
-
Calculate Mass:
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Weighing: Weigh 480 mg of the powder into a dry 15 mL polypropylene tube or glass scintillation vial.
-
Solvent Addition: Add 3.5 mL of high-grade (amine-free) DMF.
-
Dissolution: Vortex for 30-60 seconds. The solution should become clear and colorless.
-
Self-Validating Step: Hold the vial against a black background.[1] If turbidity or floating particulates persist, sonicate for 1 minute.
-
-
Volume Adjustment: Adjust final volume to 5.0 mL with DMF.
-
Activation: Add coupling reagents (e.g., HATU/HOAt) only immediately prior to use to prevent racemization (specifically at the sensitive glycosidic linkage).[1]
Protocol B: Handling "Gelling" or Aggregation
While the peracetylated form is less prone to aggregation than free sugars, the sheer bulk of the molecule can cause steric hindrance on the resin.
-
Solvent Switch: If the solution appears viscous, switch solvent system to NMP .[1]
-
Thermal Assist: Gently warm the solution to 35°C (Do not exceed 40°C to protect the Fmoc group and acetyl esters).
-
Chaotropic Salts: Add 0.1 M LiCl in DMF if the building block is part of a "difficult sequence" prone to beta-sheet formation.[1]
Mechanistic Workflows & Visualization[1]
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher through solvent selection based on the specific process stage.[1]
Caption: Decision matrix for solvent selection ensuring stability and reactivity across the experimental lifecycle.
Diagram 2: SPPS Coupling Workflow
A standardized workflow for incorporating this bulky building block into a peptide chain.[1]
Caption: Step-by-step SPPS integration workflow emphasizing pre-activation and validation steps.
Critical Technical Considerations
-
Steric Bulk: The Lac(Ac)7 moiety is massive (approx. 620 Da just for the sugar part).[1] This creates significant steric hindrance.[1]
-
Recommendation: Always use "Double Coupling" protocols or extended reaction times (2-4 hours) compared to standard amino acids (30-60 mins).[1]
-
-
Deacetylation Risk: The acetyl groups on the sugar are sensitive to strong bases.[1]
-
Caution: While 20% Piperidine in DMF (standard Fmoc removal) is generally safe for short durations, avoid hydrazine or strong alkalis which will strip the acetyls, leading to hydroxyl exposure and potential side reactions.[1]
-
-
Hygroscopicity: While less hygroscopic than free sugars, the Fmoc-glyco-AA should be stored desiccated.[1] Water introduction during weighing can cause hydrolysis of the active ester during coupling.[1]
References
Sources
Technical Guide: Storage Stability & Shelf Life of Fmoc-Thr(beta-D-Lac(Ac)7)-OH
[1][2]
Executive Summary & Quick Reference
Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a high-value, peracetylated glycoamino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its structural integrity relies on the preservation of three distinct moieties: the base-labile Fmoc group, the acid-resistant but base-sensitive acetyl esters, and the hydrolytically sensitive glycosidic linkage.
Failure to adhere to strict "Cold Chain" and desiccation protocols results in two primary degradation modes: deacetylation (loss of sugar protecting groups) and hydrolysis (cleavage of the glycosidic bond or Fmoc group).
Quick Reference Data
| Parameter | Specification |
| Storage Temperature | -20°C ± 5°C (Long-term) |
| Shipping Condition | Ambient (Acceptable for <7 days) or Blue Ice |
| Atmosphere | Inert Gas (Argon/Nitrogen) preferred; Desiccated |
| Retest Interval | 12 Months from date of receipt |
| Solubility | Soluble in DMF, DMSO, DCM |
| Primary Hazards | Moisture (Hygroscopic), Bases (Piperidine/DBU), Heat |
Physicochemical Stability Profile
To understand how to store this compound, one must understand why it degrades. This molecule is an orthogonally protected system, meaning its stability depends on maintaining a specific pH and moisture window.
The Acetyl (Ac) Ester Sensitivity
The lactose moiety is protected by seven acetyl groups (Lac(Ac)7).
-
Risk: Acetyl esters are susceptible to saponification (base-catalyzed hydrolysis) and transesterification .
-
Implication: While stable to the acidic conditions of final peptide cleavage (95% TFA), they are vulnerable to moisture and strong bases. Long-term exposure to ambient humidity can lead to slow hydrolysis of the acetyls, regenerating free hydroxyls on the sugar, which can lead to side reactions during SPPS (e.g., branching).
The Fmoc Group Stability[2]
-
Risk: The Fmoc carbamate is designed to be cleaved by secondary amines (e.g., piperidine).[1]
-
Implication: Spontaneous loss of the Fmoc group (dibenzofulvene elimination) is slow in solid form but accelerates rapidly in solution or in the presence of trace amines.
The Glycosidic Linkage[2]
-
Risk: The O-glycosidic bond between Threonine and Lactose is an acetal linkage.
-
Implication: While the electron-withdrawing acetyl groups stabilize this bond against acid hydrolysis compared to free sugars, it remains sensitive to strong acids combined with heat.
Storage & Handling Protocol
The following protocol is the "Golden Standard" for maintaining >98% purity over 12+ months.
Long-Term Storage (-20°C)
-
Container: Amber glass vials with Teflon-lined caps. Plastic tubes are permeable to moisture and oxygen over long periods.
-
Desiccation: The vial must be stored inside a secondary container (jar or bag) containing active desiccant (silica gel or molecular sieves).
-
Temperature: Constant -20°C. Avoid "frost-free" freezers that cycle temperature, as this promotes ice crystal formation and sublimation inside the vial.
The "Thaw-to-Open" Rule (Crucial)
Most degradation occurs during the weighing step, not during storage.
-
Protocol: When removing the vial from -20°C, do not open it immediately.
-
Reasoning: Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This water initiates hydrolysis.
-
Requirement: Allow the closed vial to equilibrate to room temperature (20-25°C) for at least 60 minutes before breaking the seal.
Solution Stability
-
Solvent: DMF or NMP (Peptide grade, amine-free).
-
Lifespan: Once dissolved, the Fmoc group is prone to slow degradation via solvent impurities (trace amines).
-
Rule: Prepare solutions immediately prior to use . Discard unused solutions after 24 hours. Do not store stock solutions at -20°C.
Visualization: Storage & Handling Workflow
Figure 1: The "Cold Chain" workflow ensuring minimal moisture exposure from arrival to synthesis.
Degradation Pathways & Troubleshooting
If the compound performs poorly in synthesis (low coupling efficiency, truncated peptides), one of the following degradation pathways has likely occurred.
Pathway Analysis
-
Hydrolysis (Moisture): Attacks Acetyl esters
Free OH groups Side reactions (branching). -
Elimination (Base/Heat): Attacks Fmoc
Free amine Polymerization/Double hits.
Visualization: Chemical Degradation Logic
Figure 2: Primary degradation pathways caused by improper storage or solvent impurities.
Quality Control & Retest Criteria
Do not assume stability beyond 12 months. Perform a retest using the following parameters.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, Water/MeCN gradient) | ≥ 95% Area |
| Identity | ESI-MS (Positive Mode) | Mass = 959.9 Da (M+H)+ |
| Appearance | Visual Inspection | White to off-white powder (Yellowing indicates Fmoc loss) |
| Solubility | 0.1M in DMF | Clear, colorless solution |
Note on HPLC: Acetylated glycopeptides can be hydrophobic. Ensure the gradient extends to 95-100% Acetonitrile to elute the product.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Fmoc/Acetyl stability mechanisms).
Methodological & Application
Incorporating Fmoc-Thr(beta-D-Lac(Ac)7)-OH into automated peptide synthesizers
Application Note & Protocol
Topic: Streamlining O-Linked Glycopeptide Synthesis: A Guide to Incorporating Fmoc-Thr(β-D-Lac(Ac)7)-OH on Automated Peptide Synthesizers
Introduction: The Challenge and Opportunity of O-Linked Glycopeptides
Protein glycosylation is a critical post-translational modification that dictates protein folding, stability, and function.[1][2] O-linked glycosylation, specifically the attachment of a glycan to the hydroxyl group of a serine or threonine residue, is integral to a vast array of biological processes, from cell signaling to immune responses.[2][3] The synthesis of homogeneous glycopeptides is therefore essential for developing a deeper understanding of these functions and for creating novel therapeutics, such as targeted cancer vaccines and diagnostics.[1][3]
However, the chemical synthesis of glycopeptides presents significant challenges compared to standard peptide synthesis.[3][4] The introduction of large, sterically demanding glycosylated amino acid residues can lead to incomplete couplings, while the base-labile nature of the O-glycosidic bond requires careful optimization of synthesis parameters to prevent side reactions like β-elimination.[5]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the successful incorporation of the per-acetylated lactosyl-threonine building block, Fmoc-Thr(β-D-Lac(Ac)7)-OH , using modern automated solid-phase peptide synthesizers (SPPS). We will move beyond a simple list of steps to explain the underlying chemistry and rationale, providing a robust framework for troubleshooting and optimization.
The Building Block: Characterization of Fmoc-Thr(β-D-Lac(Ac)7)-OH
Understanding the properties of the glycosylated amino acid is the first step toward its successful application.
-
Synonyms: N-α-Fmoc-O-β-(hepta-O-acetyl-β-D-lactosyl)-L-threonine, Fmoc-Thr(Ac7-β-D-Lac)-OH
The structure consists of three key components:
-
N-terminal Fmoc group: A base-labile protecting group standard in modern SPPS.[8]
-
L-Threonine: The core amino acid.
-
O-linked Hepta-acetylated Lactose: A bulky disaccharide attached to the threonine side-chain. The acetyl (Ac) groups serve a dual purpose: they protect the hydroxyl groups of the sugar from unwanted side reactions during synthesis and reduce the steric hindrance compared to the unprotected glycan.[9][10]
Caption: Structure of Fmoc-Thr(β-D-Lac(Ac)7)-OH.
Pre-Synthesis Considerations & Reagent Preparation
Success in glycopeptide synthesis is often determined before the synthesis begins. Careful preparation is paramount.
Choice of Solid Support
For C-terminal amide peptides, a Rink Amide resin is standard. For peptides requiring a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The extreme acid lability of the 2-CTC linker allows for cleavage of the final glycopeptide under very mild acidic conditions (e.g., 1-2% TFA in DCM), which helps preserve the integrity of the potentially acid-sensitive glycosidic bonds.[11]
Reagent Preparation & Quality
Use high-purity, peptide-synthesis-grade reagents. Anhydrous solvents are critical for efficient coupling.
| Reagent/Material | Grade & Supplier Recommendation | Purpose & Notes |
| Resin | Rink Amide or 2-CTC, 100-200 mesh | Choose based on desired C-terminus. |
| Fmoc-Thr(β-D-Lac(Ac)7)-OH | >95% Purity (e.g., Sussex Research, AAPPTec) | Store at -20°C. Allow to warm to RT under vacuum before weighing. |
| Standard Fmoc-Amino Acids | High Purity (e.g., Novabiochem®) | Ensure high quality to avoid deletion sequences.[12] |
| Coupling Reagent | HATU or COMU | Recommended for sterically hindered couplings to minimize epimerization.[13][14][15] |
| Base | DIPEA or 2,4,6-Collidine | Use high-purity grade. Collidine is a weaker base and can reduce epimerization risk.[11] |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Prepare fresh daily. Some protocols suggest milder bases, but 20% piperidine with reduced contact time is often effective.[9] |
| Solvents (DMF, DCM) | Anhydrous, Peptide Synthesis Grade | Critical for preventing hydrolysis of activated esters. |
| Cleavage Cocktail | TFA, TIS, H2O, (optional: EDT) | See Section 5.1 for specific formulations. |
| Deacetylation Reagent | Hydrazine Monohydrate or Sodium Methoxide | See Section 5.2 for preparation. |
Automated Synthesizer Protocol
This protocol is designed for a standard automated batch peptide synthesizer. Parameters may need slight adjustments based on the specific instrument. The key modification is the special handling of the glycosylated residue.
Caption: Automated Glycopeptide Synthesis Workflow.
Synthesizer Programming: A Step-by-Step Guide
Scale: 0.1 mmol
-
Resin Loading & Swelling: Add resin to the reaction vessel. Swell in DMF for 30-60 minutes.
-
Initial Deprotection: Perform a standard Fmoc deprotection cycle (e.g., 2 x 7 min with 20% piperidine/DMF) to deprotect the resin's linker.
-
Standard Amino Acid Coupling Cycles:
-
Reagents: 5 eq. Fmoc-AA-OH, 4.9 eq. HATU, 10 eq. DIPEA.
-
Activation: Pre-activate for 2-5 minutes.
-
Coupling Time: 45-60 minutes.
-
Wash: Thoroughly wash with DMF between deprotection and coupling steps.
-
Deprotection: 2 x 7 minutes with 20% piperidine/DMF.
-
-
SPECIAL CYCLE: Coupling of Fmoc-Thr(β-D-Lac(Ac)7)-OH:
-
Rationale: The bulky, per-acetylated lactose moiety significantly increases steric hindrance, slowing coupling kinetics and increasing the risk of incomplete reaction.[13] To overcome this, extended coupling time and a double coupling strategy are employed.
-
Reagents: 2.5 eq. Fmoc-Thr(β-D-Lac(Ac)7)-OH, 2.4 eq. HATU, 5 eq. DIPEA. (Note: A lower equivalency is used due to the high cost of the building block. Efficiency is achieved through longer reaction times).
-
Activation: Pre-activate for 5 minutes.
-
First Coupling: Program a 2-hour coupling time .
-
Wash: Perform an intermediate DMF wash.
-
Second Coupling: Program a second, identical coupling cycle (double coupling ) using fresh reagents. This ensures the reaction goes to completion.
-
Monitoring (Optional): If the synthesizer allows, perform a Kaiser test after the second coupling to confirm the absence of free amines.
-
-
Post-Glyco Amino Acid Cycles: Resume standard coupling cycles (Step 3) for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection cycle.
-
Final Wash & Drying: Wash the resin extensively with DMF, followed by DCM, and dry thoroughly under vacuum.
| Parameter | Standard Amino Acid | Fmoc-Thr(β-D-Lac(Ac)7)-OH | Rationale |
| Equivalents (AA) | 5 eq. | 2.5 eq. | Cost-saving measure for the expensive glyco-amino acid. |
| Equivalents (Coupling Reagent) | 4.9 eq. | 2.4 eq. | Matched to the amino acid equivalents. |
| Coupling Time | 45-60 min | 2 hours | Overcomes steric hindrance from the bulky glycan.[13] |
| Number of Couplings | 1 | 2 (Double Coupling) | Ensures reaction completion for the difficult coupling step. |
| Deprotection Time | 2 x 7 min | 2 x 5 min | A slightly reduced deprotection time can minimize risk of base-mediated β-elimination of the O-glycosidic bond.[5][9] |
Post-Synthesis: Cleavage & Global Deprotection
This is a critical two-stage process: (1) cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, and (2) removal of the acetyl groups from the lactose moiety.
Stage 1: TFA-Mediated Cleavage from Resin
CAUTION: Perform all steps involving Trifluoroacetic Acid (TFA) in a certified fume hood with appropriate personal protective equipment. TFA is highly corrosive.[16]
The cleavage cocktail must contain scavengers to quench reactive carbocations generated during the deprotection of side chains (e.g., from Trt, Pbf, tBu groups), preventing re-attachment to sensitive residues like Trp or Met.[17][18]
| Cleavage Cocktail | Composition (v/v/v) | Use Case |
| Standard (Reagent B) | TFA / H2O / TIS (95:2.5:2.5) | For peptides without Arg, Cys, Met, or Trp.[17] |
| Comprehensive (Reagent K) | TFA / H2O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for complex peptides containing multiple sensitive residues.[18][19] |
Protocol:
-
Place the dry, peptide-bound resin (0.1 mmol) in a reaction vessel.
-
Add 2-3 mL of the appropriate cleavage cocktail.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates. Add the solution dropwise into a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate (the acetylated glycopeptide) should form.
-
Centrifuge the suspension, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude, acetylated glycopeptide under vacuum. At this stage, the product can be analyzed and purified by HPLC if desired.[9]
Stage 2: Deprotection of Acetyl Groups
The acetyl groups on the lactose moiety are base-labile. This can be performed on-resin before cleavage or, more commonly, in solution after cleavage. The solution-phase method allows for purification of the intermediate acetylated glycopeptide.
Protocol (Solution Phase Deacetylation):
-
Dissolve the crude acetylated glycopeptide in anhydrous methanol (MeOH).
-
Add freshly prepared 0.1 M sodium methoxide (NaOMe) in MeOH dropwise while stirring, until the pH reaches ~9.5.
-
Stir the reaction at room temperature overnight. Monitor the reaction by HPLC/MS to confirm the removal of all 7 acetyl groups (Mass decrease of 7 * 42.04 Da = 294.28 Da).
-
Neutralize the reaction carefully with a few drops of acetic acid.
-
Remove the solvent in vacuo.
-
Dissolve the residue in water and lyophilize to obtain the crude, fully deprotected glycopeptide.
Alternative Protocol (On-Resin Deacetylation): [9]
-
After the final Fmoc deprotection on the synthesizer, wash the resin with DCM and then MeOH.
-
Treat the resin with a solution of 15-20% hydrazine monohydrate in MeOH for 4-6 hours at room temperature.
-
Wash the resin thoroughly with MeOH, then DCM.
-
Dry the resin and proceed with the standard TFA cleavage protocol (Section 5.1).
Analysis & Characterization
Confirming the identity and purity of the final product is a non-trivial step due to the complexity of glycopeptides.[20][21][22]
-
Purification: Purify the crude glycopeptide using reverse-phase HPLC (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry: Analyze the purified fractions using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Calculate the expected monoisotopic mass of the final product.
-
Compare the theoretical mass with the observed mass to confirm identity.
-
Use MS/MS fragmentation to confirm the peptide sequence and locate the glycosylation site. Fragmentation will often show characteristic loss of the glycan moiety.[23]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Deletion Sequence | Incomplete coupling of the glycosylated amino acid. | Ensure double coupling with extended time was performed. Use high-quality HATU or COMU. Check solvent quality. |
| Product with Mass +42, +84 etc. | Incomplete deacetylation of the lactose moiety. | Extend the deacetylation reaction time. Ensure the pH remains basic (~9.5) during the reaction. |
| Side Product at -18 Da | β-elimination of the glycan at the Thr residue. | Reduce Fmoc deprotection times. Consider using a weaker base like 2% DBU/2% Piperidine in DMF for deprotection steps near the glycan.[12] |
| Multiple Impurities after Cleavage | Inadequate scavenging during TFA cleavage. | Use a more comprehensive cleavage cocktail like Reagent K, especially if the peptide contains sensitive residues. Ensure the resin is thoroughly dry before adding the cocktail.[18] |
Conclusion
The successful incorporation of complex building blocks like Fmoc-Thr(β-D-Lac(Ac)7)-OH into automated peptide synthesis is achievable through a rational, optimized approach. By understanding the chemical properties of the glyco-amino acid and making targeted adjustments to standard SPPS protocols—specifically, employing extended, double coupling cycles for the sterically hindered residue and implementing a carefully planned two-stage deprotection strategy—researchers can reliably synthesize these vital molecules. This enables further exploration into the vast and exciting field of glycobiology and accelerates the development of next-generation glycopeptide-based diagnostics and therapeutics.
References
-
Scott, C. R., & Hsieh, C. E. (2022). Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes. Methods in Molecular Biology. Available at: [Link]
-
Struwe, W. B. (2017). Glycopeptide Analysis, Recent Developments and Applications. Current Analytical Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). Machine-Driven Chemoenzymatic Synthesis of Glycopeptide. Angewandte Chemie International Edition. Available at: [Link]
-
Sethuraman, N., & Spencer, D. F. (2008). Glycopeptide analysis by mass spectrometry. Analyst. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1178 - Solid Phase Synthesis of Glycopeptides. Available at: [Link]
-
Hu, Y., et al. (2024). Tools and techniques for quantitative glycoproteomic analysis. Bioscience Reports. Available at: [Link]
-
Boons, G. J., & Liu, Y. (2019). Synthesis of O-glycopeptides and Construction of Glycopeptide Microarrays. Methods in Molecular Biology. Available at: [Link]
-
Asparia Glycomics. (2025). Why complex glycan synthesis remains biology's hardest manufacturing problem?. Available at: [Link]
-
Bennett, C. S., & Demchenko, A. V. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Elling, L., et al. (2023). Strategies for Automated Enzymatic Glycan Synthesis (AEGS). Biotechnology Advances. Available at: [Link]
-
Doelman, W., & van Kasteren, S. I. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, X., & Li, Y. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. Available at: [Link]
-
Houben-Weyl. (2002). Synthesis of Glycopeptides. Science of Synthesis. Available at: [Link]
-
Liu, X., & Li, Y. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Chemical Communications. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Request PDF. (n.d.). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Fmoc-Thr[beta-Lact(OAc)7]-OH. Available at: [Link]
-
Creative Biolabs. (n.d.). Biosynthesis of O-linked Glycoproteins. Available at: [Link]
-
van der Veen, S., et al. (2021). Chemical Synthesis of Glycopeptides containing L-Arabinosylated Hydroxyproline and Sulfated Tyrosine. ChemRxiv. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
Doelman, W., & van Kasteren, S. I. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry. Available at: [Link]
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Available at: [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Available at: [Link]
-
Protein Metrics. (2023). Byonic: O-Linked Glycopeptide Analysis. Protein Metrics Support. Available at: [Link]
-
Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Peptides. (n.d.). Fmoc-Ser[beta-Lact(OAc)7]-OH. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
Sources
- 1. Glycopeptides - Mass Spectrometry Analysis and Enrichment Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 2. Biosynthesis of O-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00829G [pubs.rsc.org]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. sussex-research.com [sussex-research.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chempep.com [chempep.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycopeptide Analysis, Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. portlandpress.com [portlandpress.com]
Synthesis of tumor-associated carbohydrate antigens using Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Application Note: High-Fidelity Synthesis of Tumor-Associated Carbohydrate Antigen (TACA) Models using Fmoc-Thr(β-D-Lac(OAc)₇)-OH
Executive Summary
The synthesis of glycopeptides containing Tumor-Associated Carbohydrate Antigens (TACAs) is a critical frontier in cancer vaccine development and lectin-binding studies. While the canonical T antigen (Gal-β1,3-GalNAc) is a primary target, the Fmoc-Thr(β-D-Lac(OAc)₇)-OH building block (peracetylated lactose attached to threonine) serves as an essential structural model for optimizing O-linked glycosylation protocols.
This guide details the "Cassette Approach" for incorporating this bulky building block into MUC1-derived peptides. It specifically addresses the two major bottlenecks in glycopeptide synthesis: steric hindrance during coupling and the chemoselective removal of O-acetyl protecting groups without inducing β-elimination of the carbohydrate moiety.
Chemical Profile & Structural Logic
Compound: Fmoc-Thr(β-D-Lac(OAc)₇)-OH Systematic Name: N-α-Fmoc-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-glucopyranosyl)-L-threonine Role: Pre-glycosylated Building Block ("Cassette")
| Property | Specification | Experimental Implication |
| Molecular Weight | ~995.9 g/mol | High MW requires adjusted molar equivalents in calculations. |
| Protecting Groups | Fmoc (Base labile) Acetyl (Base labile/Hydrazine labile) | Orthogonality Risk: The acetyls on the sugar are stable to TFA (cleavage) but labile to Piperidine (Fmoc removal) if exposure is prolonged. |
| Steric Bulk | High (Disaccharide side chain) | Coupling Difficulty: The sugar moiety shields the α-amine, making subsequent couplings difficult. |
| Linkage | O-Glycosidic (Threonine ether) | Stability Risk: Susceptible to β-elimination (retro-Michael reaction) under strong basic conditions. |
Strategic Framework: The "Cassette" Workflow
The synthesis relies on the Cassette Approach , where the glycosylated amino acid is pre-synthesized and incorporated into the peptide chain like a standard amino acid. This is superior to direct on-resin glycosylation, which often suffers from low yields and anomeric mixtures.
Visualization: Glycopeptide Assembly Logic
Figure 1: Workflow for Cassette-based Glycopeptide Synthesis. Note the post-cleavage deacetylation step to minimize side reactions.
Detailed Experimental Protocols
Phase A: Resin Preparation & Standard SPPS
Resin Choice: Rink Amide MBHA (0.4–0.6 mmol/g loading) is recommended. Its stability allows for potential on-resin manipulation, though solution-phase deprotection is preferred for purity.
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Note: For glycopeptides, adding 0.1 M HOBt to the deprotection cocktail can suppress aspartimide formation if Asp-Gly sequences are present.
-
Standard Coupling: Use 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, and 8 eq.[1] DIPEA.
Phase B: Coupling the Fmoc-Thr(β-D-Lac(OAc)₇)-OH Cassette
This is the rate-limiting step. The bulky sugar prevents efficient access to the amine.
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU instead of HBTU/HCTU. HATU provides faster activation and better yields for hindered amino acids.
-
Stoichiometry:
-
Cassette: 2.0 – 2.5 equivalents (relative to resin loading). Do not use high excess (5-10x) due to the cost of the building block.
-
HATU: 0.95 equivalents relative to the Cassette.
-
HOAt: 1.0 equivalent (Add this if using HATU to further reduce racemization).
-
DIPEA: 4.0 equivalents.
-
-
Conditions:
-
Dissolve the cassette, HATU, and HOAt in minimal dry DMF.
-
Add DIPEA immediately before adding to the resin.
-
Reaction Time: 4 to 6 hours (or overnight) with gentle agitation.
-
Double Coupling: Highly recommended. Filter, wash with DMF, and repeat the coupling with fresh reagents (1.0 eq) for 2 hours.
-
-
Capping: After the cassette coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.
Phase C: Chain Elongation Post-Glycosylation
The amine of the threonine is now extremely hindered by the sugar.
-
Deprotection: Standard 20% Piperidine.[2]
-
Next Amino Acid: The amino acid immediately following the glyco-amino acid must be coupled using HATU/HOAt with double coupling and extended times (2 x 1 hour).
-
Subsequent AAs: Return to standard HBTU protocols.
Phase D: Cleavage and Side-Chain Removal[1][2]
-
Cocktail: TFA/TIS/Water (95:2.5:2.5). Avoid thiols (EDT) if possible, or use minimal amounts, as they can sometimes interact with acetylated sugars (though generally safe).
-
Duration: 2–3 hours.
-
Precipitation: Cold diethyl ether.
-
Result: You now have the Acetyl-protected glycopeptide . The sugar hydroxyls are still covered by acetates (Ac).
Phase E: The Critical Deacetylation (Acetate Removal)
WARNING: This is where most syntheses fail. The standard method for removing acetates is Zemplén (NaOMe/MeOH, pH 10-11). However, strong bases can cause β-elimination , stripping the carbohydrate off the peptide and converting the Threonine into Dehydrobutyrine.
Recommended Protocol: Hydrazinolysis (Solution Phase) Hydrazine is nucleophilic enough to remove acetates but insufficiently basic to trigger rapid β-elimination.
-
Dissolution: Dissolve the crude, ether-precipitated peptide in Methanol (1 mg/mL). If solubility is poor, add minimal Trifluoroethanol (TFE) or water.
-
Reagent: Add Hydrazine Hydrate (N₂H₄·H₂O) to a final concentration of roughly 5–10% v/v (approx. 5–10 equivalents per acetyl group).
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Monitoring: Use analytical HPLC or LC-MS. The mass will shift by -42 Da for every acetyl group removed (Total -294 Da for 7 acetates).
-
-
Quenching: Acidify with dilute acetic acid or TFA to pH 6.
-
Purification: Inject directly onto Prep-HPLC.
Alternative: Modified Zemplén (Use only if Hydrazine fails)
-
Dissolve peptide in dry MeOH.
-
Add NaOMe to reach pH 8.5–9.0 (Do not exceed pH 9.5).
-
Monitor closely. Quench with dry ice (CO₂) or dilute acetic acid immediately upon completion.
Quality Control & Data Interpretation
| Parameter | Method | Expected Observation |
| Identity | ESI-MS / MALDI-TOF | Pre-Deacetylation: [M+H]⁺ = Peptide Mass + 330 Da (Thr) + 618 Da (Ac₇-Lac) Post-Deacetylation: Mass decreases by 294 Da (7 x 42 Da). |
| Purity | RP-HPLC (C18) | Glycopeptides are more hydrophilic. The deacetylated product will elute earlier than the acetylated precursor. |
| Side Reactions | MS / HPLC | β-Elimination: Look for a mass of [Peptide - Sugar + H]. The Thr converts to a double bond (Mass - 18 vs native Thr). Aspartimide: Mass - 18 Da (if Asp-Gly present). |
Troubleshooting Guide
Issue: Incomplete Coupling of the Cassette
-
Cause: Steric clash.
-
Solution: Switch to microwave-assisted synthesis (50°C max—do not overheat sugars) or use COMU coupling reagent.
Issue: "Peeling" (Loss of sugar during deprotection)
-
Cause: High pH causing β-elimination.
-
Solution: Switch from NaOMe to Hydrazine Hydrate. Ensure the reaction is not heated.
Issue: Racemization of the Threonine
-
Cause: Over-activation during coupling.
-
Solution: Use HOAt as an additive. Limit base (DIPEA) to exactly 2 equivalents relative to the coupling reagents during the activation step.
References
-
Review of Cassette Synthesis
-
Cai, L., & Guan, W. (2024).[3] Regioselective Deacetylation of Fully Acetylated Mono- and Di-Saccharides With Hydrazine Hydrate. ResearchGate.
-
-
MUC1 Glycopeptide Synthesis Protocols
-
Sorensen, A. L., et al. (2006). Chemoenzymatic Synthesis of Glycopeptides to Explore the Role of Mucin 1 Glycosylation.[4] ChemBioChem.
-
-
Hydrazine Deprotection Efficiency
-
Fmoc-Thr(Ac7-Lac)
- Sigma-Aldrich/Merck Technical Data for Fmoc-Thr(Trt)
-
Solid Phase Glycopeptide Strategy
-
Meldal, M., & St. Hilaire, P. M. (1997). Synthetic methods of glycopeptide assembly, and biological analysis of glycopeptide products.[7] Current Opinion in Chemical Biology.
-
Sources
- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Mucin-Type Glycopeptides using Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Executive Summary
The incorporation of complex carbohydrates into peptide backbones (glycopeptides) is a critical frontier in drug development, particularly for cancer vaccines (e.g., MUC1 targets) and half-life extension technologies. However, the steric bulk of disaccharides like lactose, combined with the lability of the O-glycosidic bond, presents significant synthetic challenges.
This guide details a robust, self-validating protocol for the microwave-assisted solid-phase peptide synthesis (SPPS) of glycopeptides using Fmoc-Thr(beta-D-Lac(Ac)7)-OH . By leveraging controlled microwave energy, we overcome the steric hindrance of the hepta-acetylated lactose moiety without triggering
Key Technical Advantages
-
Kinetic Superiority: Microwave irradiation reduces coupling times from 12+ hours to 20 minutes.
-
Racemization Control: Utilization of DIC/Oxyma Pure chemistry at strictly controlled temperatures (
60°C). -
Orthogonal Protection: The acetyl (Ac) groups on the lactose moiety survive acidic TFA cleavage, allowing for purification of the "glyco-protected" intermediate before final Zemplén deprotection.
Critical Material Attributes (CMA)
The Building Block: Fmoc-Thr(beta-D-Lac(Ac)7)-OH
-
Structure: An Fmoc-threonine core with a peracetylated lactose (galactose-glucose disaccharide)
-linked to the side-chain hydroxyl. -
Molecular Weight: High MW (~900+ Da) significantly alters resin swelling properties.
-
Solubility: Hydrophobic due to the seven acetyl groups; soluble in DMF and NMP, but requires vigorous vortexing.
-
Sensitivity:
-
Base Sensitivity: The acetyl groups are ester-linked.[1] Prolonged exposure to piperidine (Fmoc removal) can cause premature deacetylation.
-
Thermal Sensitivity: Temperatures
risk -elimination (cleavage of the sugar from the peptide backbone).
-
Reagent Selection Strategy
| Reagent | Role | Selection Rationale |
| DIC (Diisopropylcarbodiimide) | Activator | Preferred over HBTu/HATU for microwave use to minimize epimerization. |
| Oxyma Pure | Additive | Replaces HOBt.[2][3] Non-explosive, superior suppression of racemization at elevated temperatures. |
| Piperidine (20% in DMF) | Deprotection | Standard Fmoc removal.[4][5][6] Note: 0.1M Oxyma can be added to suppress aspartimide formation if Asp residues are present. |
| TFA/TIS/Water | Cleavage | Acidic cocktail.[7] The acetyl groups on lactose are stable here. |
| NaOMe / MeOH | Deacetylation | Zemplén reagent for final removal of acetyl groups after purification. |
Experimental Protocol: Microwave SPPS
Phase A: Resin Preparation
Goal: Ensure optimal swelling for the bulky glycopeptide chain.
-
Resin Choice: Use PEG-PS (e.g., ChemMatrix or Tentagel) or low-loading Rink Amide ProTide (0.18–0.25 mmol/g).
-
Reasoning: Polystyrene (PS) resins often collapse under the weight of growing glycan chains. PEG-based resins maintain solvation.
-
-
Swelling: Swell resin in DMF for 30 minutes at room temperature (RT) prior to the first step.
Phase B: Microwave Coupling Cycles
Directive: Apply specific energy settings for the Glyco-AA vs. Standard AAs.
Step 1: Standard Amino Acid Coupling
-
Reagents: 5.0 eq Fmoc-AA, 5.0 eq DIC, 5.0 eq Oxyma Pure.
-
Microwave Settings:
-
Temperature: 75°C (max).
-
Time: 5 minutes.
-
Power: Dynamic (Standard SPPS mode).
-
Step 2: Coupling Fmoc-Thr(beta-D-Lac(Ac)7)-OH
-
Reagents: 2.0 – 3.0 eq Building Block, 3.0 eq DIC, 3.0 eq Oxyma Pure.
-
Note: Lower equivalents are used due to the high cost of the building block. To compensate, we use milder heat and longer time.
-
-
Microwave Settings (CRITICAL):
-
Temperature: 60°C (Do NOT exceed).
-
Time: 20 minutes.
-
Power: Low/Dynamic (e.g., 20-30W max to maintain temp).
-
-
Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure 100% incorporation.[5]
Step 3: Fmoc Deprotection
-
Conditions:
-
Initial Deblock: 30 seconds, 60°C (Microwave).
-
Secondary Deblock: 3 minutes, 60°C (Microwave).
-
Caution: Do not extend deprotection times unnecessarily; acetyl groups are slowly labile to piperidine.
-
Phase C: Cleavage and Global Deprotection
-
Wash: Wash resin thoroughly with DCM (5x) and dry under Nitrogen.
-
Cocktail: TFA / TIS / Water (95:2.5:2.5). Avoid ethanedithiol (EDT) if possible as it smells and is often unnecessary unless Cys/Met are present.
-
Reaction: Shake at Room Temperature for 2 hours. Do not use microwave for cleavage.
-
Precipitation: Filter resin, precipitate filtrate in cold diethyl ether. Centrifuge and dry.
-
Result: You now have the Acetyl-protected glycopeptide.
-
Post-Synthetic Workup: The Zemplén Deacetylation
The acetyl groups must be removed to reveal the bioactive lactose moiety. This is best done after an initial HPLC purification of the acetylated intermediate, as the acetylated peptide is often easier to purify (more hydrophobic).
Protocol
-
Dissolution: Dissolve the purified, lyophilized acetyl-glycopeptide in anhydrous Methanol (MeOH). Concentration: ~1–2 mg/mL.
-
Catalyst: Add a catalytic amount of Sodium Methoxide (NaOMe) solution (0.5 M in MeOH).
-
Target pH: Adjust to pH 8.5 – 9.0 (check with dampened pH paper).
-
-
Monitoring: Stir at Room Temperature. Monitor by analytical HPLC or LC-MS.
-
Observation: Mass shift of -42 Da per acetyl group removed. For Lac(Ac)7, total mass loss = 294 Da.
-
Time: Usually 30–90 minutes.
-
-
Quenching: Once complete, add a small amount of Dry Ice (Solid CO2) or dilute Acetic Acid to neutralize the pH to 7.0.
-
Alternative: Use acidic ion-exchange resin (e.g., Dowex H+) to neutralize, then filter.
-
-
Final Step: Evaporate MeOH and lyophilize.
Visualized Workflows (Graphviz)
Diagram 1: Synthesis Workflow
This flowchart illustrates the critical decision points and process flow for the synthesis.
Caption: Step-by-step workflow for microwave-assisted glycopeptide synthesis, highlighting the critical split between standard and glycosylated amino acid coupling parameters.
Diagram 2: Troubleshooting Logic
A diagnostic tree for common issues encountered with Glyco-AAs.
Caption: Diagnostic logic for resolving common mass spectral anomalies in glycopeptide synthesis.
References
-
Collins, J. M., et al. (2014).[2] "Microwave-Enhanced Synthesis of Glycopeptides." Organic Letters.
-
CEM Corporation. (2019).[8] "Automated Microwave-Enhanced Synthesis of Glycopeptides with O-Linked Glycans." Application Note AP0167.
-
Subirós-Funosas, R., et al. (2009).[2][9] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2]
-
Imamura, A. (2021). "De-O-acetylation using sodium methoxide." Glycoscience Protocols (GlycoPODv2).
-
Palermo, N., et al. (2012). "Hydrazine-mediated deacetylation of carbohydrates." Journal of Organic Chemistry.
Sources
- 1. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. digital.csic.es [digital.csic.es]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. cem.de [cem.de]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Improving coupling efficiency of steric hindered Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Welcome to the technical support center for optimizing the use of sterically hindered, glycosylated amino acids. This guide provides in-depth troubleshooting and practical advice for challenges encountered when coupling Fmoc-Thr(β-D-Lac(Ac)₇)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Overcoming Low Coupling Efficiency
This section addresses the most common failure mode—incomplete coupling—and provides a systematic approach to resolving it.
Problem: Low or Failed Coupling Efficiency
Primary Symptoms:
-
A strong positive result from a post-coupling colorimetric test (e.g., Kaiser test) indicates a high concentration of unreacted primary amines on the resin.[1]
-
Analysis of the crude peptide by LC-MS reveals a significant peak corresponding to a deletion sequence (the target peptide minus the threonine glycoamino acid).[2][3]
Root Cause Analysis:
The coupling of Fmoc-Thr(β-D-Lac(Ac)₇)-OH is exceptionally challenging due to a combination of factors:
-
Extreme Steric Hindrance: The threonine residue is a β-branched amino acid, which inherently slows coupling kinetics. This is massively compounded by the bulky, per-acetylated β-D-lactose moiety attached to the side-chain hydroxyl group.[4][5][6] This bulk physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine.
-
Inefficient Carboxyl Group Activation: Standard coupling reagents, such as carbodiimides (DIC/HOBt), are often insufficiently reactive to overcome the high energy barrier of this sterically demanding reaction.[4][7]
-
On-Resin Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, rendering the N-terminal amine inaccessible to the incoming activated amino acid.[4][5]
-
Sub-optimal Solvation: Inadequate swelling of the resin or poor solubility of the activated glycoamino acid can severely limit reaction rates.[8][9]
Solutions Workflow
This workflow provides a logical progression of strategies, from reagent selection to protocol optimization, to achieve successful coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions & Protocols
1. Select a High-Potency Coupling Reagent
For sterically hindered residues, uronium/aminium or phosphonium salt-based reagents are essential.[4][7] Reagents like HATU and COMU are superior because they form highly reactive OAt or Oxyma active esters, which are more effective than the OBt esters generated by HBTU or PyBOP.[10][11]
| Reagent | Activating Group | Relative Reactivity | Key Considerations |
| HATU | OAt ester | Very High | Extremely effective for hindered couplings with low racemization risk. High cost.[4][10][12] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU. Byproducts are non-explosive, offering a better safety profile.[7][11] |
| HCTU | O-6-ClBt ester | High | More reactive and effective than HBTU.[7] |
| PyBOP | OBt ester | Moderate | A good phosphonium-based option that avoids potential guanidinylation side reactions associated with uronium salts.[4] |
| DIC/HOBt | Carbodiimide | Low | Generally insufficient for this type of demanding coupling; high risk of incomplete reaction.[4] |
2. Implement a Double Coupling Strategy
A single coupling, even with an extended reaction time, is often insufficient. A double coupling protocol with fresh reagents is the most reliable method to drive the reaction to completion.[4][6][7]
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-Thr(β-D-Lac(Ac)₇)-OH (3.0 eq. relative to resin loading). Dissolve the amino acid, HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6.0 eq.) in DMF. Allow pre-activation for 1-3 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Thr(β-D-Lac(Ac)₇)-OH as described in Step 2 (using 3.0 eq. of the amino acid, 2.9 eq. HATU, and 6.0 eq. DIPEA).
-
Second Coupling - Reaction: Add the fresh solution to the resin and allow it to react for an additional 2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads to perform a Kaiser test (see Protocol 2) to confirm the absence of free amines.
3. Cap Unreacted Amines
After the second coupling, it is best practice to permanently block any remaining unreacted N-terminal amines. This process, known as capping, prevents the formation of deletion sequences and greatly simplifies the final purification of the crude peptide.[1][13]
-
Preparation: Following the final wash of the double coupling step, wash the resin with DMF (2 x 1 min).
-
Capping Reaction: Add a capping solution (e.g., a mixture of Acetic Anhydride/DIPEA/DMF in a 1:2:3 ratio) to the resin.
-
Agitation: Agitate the mixture for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the newly added residue.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Thr(β-D-Lac(Ac)₇)-OH so much more difficult to couple than a standard amino acid like Fmoc-Ala-OH?
The difficulty arises from two synergistic effects. First, the threonine backbone itself is sterically demanding. Second, the side chain is modified with a very large, bulky per-acetylated lactose group.[5][14] This creates a significant physical shield around the carboxyl group, making it extremely difficult to approach the N-terminal amine of the growing peptide chain on the solid support.
Q2: How do I know if my coupling reaction is complete?
The Kaiser test is a highly sensitive qualitative method for detecting primary amines (like the N-terminus of the peptide).[1] After the coupling step and subsequent DMF washes, a small sample of resin beads is heated with ninhydrin solutions.
-
Colorless/Yellow Beads: Indicates successful, complete coupling (no free amines).
-
Intense Blue Beads: Indicates a failed or incomplete coupling (significant amount of free amines remain).[1]
-
Sample: Place 5-10 mg of washed peptide-resin in a small glass test tube.
-
Add Reagents: Add 2-3 drops each of: (A) 5% ninhydrin in ethanol, (B) 80% phenol in ethanol, and (C) 2% 0.001M KCN in pyridine.
-
Heat: Heat the tube at 100°C for 5 minutes.
-
Observe: Observe the color of the beads and the solution. An intense blue color indicates the presence of free primary amines and an incomplete coupling reaction.
Q3: Can I just extend the reaction time of a single coupling instead of doing a double coupling?
While extending the time can help, it is often not sufficient to overcome the extreme steric hindrance. Furthermore, prolonged exposure of the activated glycoamino acid to the basic reaction conditions can increase the risk of side reactions, particularly epimerization at the α-carbon.[14] A double coupling with fresh, newly activated reagents is a more effective and reliable strategy to maximize yield without significantly increasing side reactions.[6][15]
Q4: What is the best solvent to use for this coupling?
While DMF is the standard solvent for SPPS, for difficult sequences prone to aggregation, switching to or incorporating other solvents can be beneficial.[8]
-
N-Methyl-2-pyrrolidone (NMP): Has superior solvating properties and can help disrupt secondary structures and aggregation.[4][7]
-
DMF/DMSO mixtures: Adding a small percentage of Dimethyl sulfoxide (DMSO) can also help break up aggregates.
Q5: What is the recommended workflow for incorporating this amino acid?
The diagram below outlines the most robust and reliable workflow for ensuring high-purity synthesis when incorporating Fmoc-Thr(β-D-Lac(Ac)₇)-OH.
Caption: Recommended workflow for coupling Fmoc-Thr(β-D-Lac(Ac)₇)-OH.
References
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing racemization of threonine in Fmoc-Thr(beta-D-Lac(Ac)7)-OH coupling
Minimizing Racemization of Fmoc-Thr(β-D-Lac(Ac)7)-OH During Peptide Coupling
Welcome to the for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of threonine residues, specifically when using the glycoamino acid Fmoc-Thr(β-D-Lac(Ac)7)-OH. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the synthesis of high-purity glycopeptides.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for Fmoc-Thr(β-D-Lac(Ac)7)-OH during coupling?
A1: The primary mechanism for racemization of N-urethane protected amino acids like Fmoc-Thr(β-D-Lac(Ac)7)-OH during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The activation of the carboxyl group can lead to cyclization, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry. While the Fmoc group generally offers good protection against racemization compared to acyl-type protecting groups, the specific reaction conditions can still promote this unwanted side reaction.[1] Threonine itself is also susceptible to side reactions like N-O acyl shifts under acidic conditions.[3]
Q2: Which coupling reagents are recommended to minimize racemization of this derivative?
A2: For amino acids prone to racemization, the choice of coupling reagent is critical.[1][4] Phosphonium and uronium/aminium-based reagents are generally preferred over carbodiimides used alone.[1] Reagents such as DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are known to cause very little epimerization.[5][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a good option as it reacts faster and with less epimerization compared to HBTU.[5] When using carbodiimides like DIC, it is essential to use them in combination with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to suppress racemization.[1][4][6]
Q3: How does the choice of base affect racemization?
A3: The basicity and steric hindrance of the base used during coupling significantly influence the rate of racemization.[7] Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate, leading to increased racemization. For instance, N,N-diisopropylethylamine (DIPEA) is more likely to cause racemization than weaker or more sterically hindered bases.[4][7] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often recommended to minimize this side reaction.[4][7] It is also crucial to use the minimum necessary amount of base.[4]
Q4: Can reaction temperature and time impact the level of racemization?
A4: Yes, both temperature and time are critical factors. Higher reaction temperatures can increase the rate of both the desired coupling and the undesired racemization.[1][4] Therefore, performing the coupling at a lower temperature, such as 0°C, can help to minimize racemization.[4] Similarly, prolonged activation and coupling times can increase the opportunity for the activated amino acid to racemize. It is important to monitor the reaction progress and stop it once the coupling is complete.
Q5: Are there any analytical methods to quantify the extent of threonine racemization?
A5: Absolutely. The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after peptide hydrolysis.[4] This involves hydrolyzing the peptide, derivatizing the resulting amino acids, and then separating the D- and L-enantiomers on a chiral column.[4][8] Capillary electrophoresis is another powerful technique for separating stereoisomers and determining the rate of racemization.[9][10]
II. Troubleshooting Guide
This section provides a structured approach to troubleshoot and resolve issues related to the racemization of Fmoc-Thr(β-D-Lac(Ac)7)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of D-allo-threonine diastereomer detected after coupling. | Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, DIC) without racemization-suppressing additives.[1][4] | Switch to a lower-racemization coupling reagent: Employ phosphonium-based reagents like DEPBT or uronium/aminium-based reagents such as HATU or COMU .[5][6][11] If using carbodiimides, always include an additive like HOBt or OxymaPure .[1][4][6] |
| Excessive or Strong Base: Use of a strong, non-sterically hindered base like DIPEA, or an excess amount of any base.[4][7] | Optimize the base: Replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine .[4][7] Use the minimum stoichiometric amount of base required for the reaction. | |
| Elevated Reaction Temperature: Performing the coupling at room temperature or higher for an extended period.[1][4] | Lower the reaction temperature: Conduct the coupling reaction at 0°C to slow down the rate of racemization.[4] | |
| Prolonged Activation/Coupling Time: Allowing the activated amino acid to stand for too long before or during the coupling reaction. | Minimize activation and reaction times: Pre-activate the amino acid for a short period (1-5 minutes) before adding it to the resin.[4] Monitor the reaction closely and stop it as soon as it is complete. | |
| Solvent Effects: The use of highly polar solvents can sometimes stabilize intermediates in the racemization pathway.[1] | Consider solvent modification: While DMF and DCM are standard, if racemization persists, a less polar solvent or a solvent mixture could be explored.[1] | |
| Incomplete Coupling leading to repeated coupling cycles. | Steric Hindrance: The bulky nature of the Fmoc-Thr(β-D-Lac(Ac)7)-OH can lead to slower coupling kinetics. | Use a more potent coupling reagent: Reagents like HATU or COMU are highly efficient and can overcome steric hindrance.[5][11] Increasing the equivalents of the amino acid and coupling reagent may also be necessary. |
| Peptide Aggregation: On-resin aggregation can block reactive sites.[3] | Modify synthesis conditions: Consider using a lower substitution resin, switching to a more aggregation-disrupting solvent like NMP, or incorporating pseudoprolines in the peptide sequence.[3] |
III. Experimental Protocols
Protocol 1: Recommended Coupling Procedure to Minimize Racemization
This protocol outlines a method for coupling Fmoc-Thr(β-D-Lac(Ac)7)-OH using HATU, a reagent known for its efficiency and low racemization potential.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Thr(β-D-Lac(Ac)7)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Thr(β-D-Lac(Ac)7)-OH and 2.9 equivalents of HATU in anhydrous DMF.
-
Add 6 equivalents of NMM to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a Kaiser test or other appropriate method.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
Protocol 2: Chiral HPLC Analysis of Threonine Racemization
This protocol provides a general workflow for determining the extent of threonine racemization via chiral HPLC analysis after peptide hydrolysis.
Materials:
-
Synthetic peptide
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine)
-
Chiral HPLC column
-
HPLC system with UV or fluorescence detector
-
D- and L-threonine standards
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount of the dried peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
Re-dissolve the amino acid hydrolysate in a suitable buffer.
-
Add the derivatizing agent according to the manufacturer's protocol. This will create diastereomeric derivatives that can be separated on a standard reverse-phase column or enantiomeric derivatives for a chiral column.
-
-
HPLC Analysis:
-
Inject the derivatized sample and the derivatized D- and L-threonine standards onto the chiral HPLC column.
-
Separate the D- and L-threonine derivatives using an appropriate mobile phase gradient.
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Quantification:
-
Integrate the peak areas for the D- and L-threonine derivatives.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-threonine) / (Area(L-threonine) + Area(D-threonine))] x 100
-
IV. Diagrams
Workflow for Minimizing Threonine Racemization
Caption: Racemization of threonine primarily proceeds through an oxazolone intermediate.
V. References
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bürgi, B., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Chembeছেন. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Molecules. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Threonine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Retrieved from [Link]
-
ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]
-
Analytical Biochemistry. (1993). A high-performance liquid chromatography assay for threonine/serine dehydratase. Retrieved from [Link]
-
AAPPTEC. (n.d.). Fmoc-Thr[beta-Lact(OAc)7]-OH. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis: An Introduction. Retrieved from [Link]
-
Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase. Retrieved from
-
The Royal Society of Chemistry. (2025, March 27). Supporting Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Retrieved from [Link]
-
MDPI. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. lcms.cz [lcms.cz]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Zemplén Deacetylation for Fmoc-Thr(β-D-Lac(Ac)₇)-OH Residues
Status: Operational Ticket Focus: Chemoselective Deacetylation (Acetyl removal vs. Fmoc/Glycan stability) Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemoselectivity Paradox
You are attempting a high-wire act in carbohydrate chemistry. The Zemplén transesterification (NaOMe/MeOH) is the gold standard for removing acetyl protecting groups. However, your molecule, Fmoc-Thr(β-D-Lac(Ac)₇)-OH , contains two additional base-sensitive motifs that create a "chemoselectivity triangle":
-
Target: Acetyl esters (Removed by base, pKa ~24 for leaving group, but reaction driven by nucleophilicity).
-
Hazard A: The Fmoc group (Removed by base via E1cB elimination, pKa ~11).
-
Hazard B: The O-glycosidic linkage (Susceptible to
-elimination on Threonine, leading to glycan loss).
Standard Zemplén conditions (pH > 10) will strip the Fmoc group and potentially cleave the glycan. This guide provides a Titrated Zemplén Protocol designed to operate in the narrow pH window (8.5–9.0) where deacetylation proceeds, but Fmoc cleavage and
Part 1: The Mechanistic Battlefield
Before starting, visualize the competing pathways. Your goal is to maximize Pathway A while completely blocking Pathways B and C.
Caption: Kinetic competition during deacetylation. Pathway A is favored at lower pH (8.5) and low temperature. Pathways B and C dominate at higher pH and temperature.
Part 2: The "Gold Standard" Protocol (Titrated Zemplén)
Do not use a fixed volume of NaOMe. The acidity of your substrate and solvent moisture varies. You must titrate the reaction environment.
Materials Required
-
Substrate: Fmoc-Thr(β-D-Lac(Ac)₇)-OH (or peptide containing it).
-
Solvent: Anhydrous MeOH (primary) + THF or Dioxane (co-solvent for solubility).
-
Reagent: Freshly prepared 0.5 M NaOMe in MeOH.
-
Quenching: DOWEX 50WX8 (H+ form) resin, pre-washed with MeOH.
-
Monitoring: pH paper (range 7–14) and LC-MS.
Step-by-Step Methodology
-
Solubilization: Dissolve the substrate in anhydrous MeOH.
-
Critical: If the solution is cloudy, add dry THF dropwise until clear. A 1:1 MeOH:THF ratio is acceptable. Protected glycopeptides are often hydrophobic; if they precipitate, deacetylation stops.
-
-
The "Titration" (The Secret Sauce): Place the reaction vessel on ice (0°C). Add 0.5 M NaOMe in microliter aliquots .
-
Goal: Reach an apparent pH of 8.5–9.0 on wet pH paper.
-
Do not exceed pH 9.5.
-
Why? At pH 8.5, the methoxide concentration is sufficient to attack the carbonyl carbons of the acetyl groups (transesterification) but insufficient to rapidly deprotonate the fluorenyl ring (Fmoc removal) or the
-carbon of Threonine ( -elimination).
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by LC-MS every 15 minutes.
-
Look for the mass shift:
per acetyl group. -
Total shift for (Ac)₇ removal:
.
-
-
Quenching (The "Snap Freeze"): Once the starting material is consumed (usually 1–4 hours):
-
Immediately add pre-washed DOWEX 50WX8 (H+) resin directly to the reaction.
-
Stir until pH reaches 6.0–7.0.
-
Why Resin? Liquid acids (acetic acid) can be difficult to remove completely and may hydrolyze the glycosidic bond during concentration. Resin is removed by filtration.[1]
-
-
Workup: Filter off the resin.[1][2] Concentrate the filtrate in vacuo at
.
Part 3: Troubleshooting & FAQs
Issue A: "I lost my Fmoc group! I see [M-222] mass shifts."
Diagnosis: Your pH spiked above 10.0, or the reaction ran too long. The Fix:
-
Reduce Base Load: Use 0.01–0.05 equivalents of NaOMe initially.
-
Switch Reagents: If NaOMe is too aggressive, switch to saturated Ammonia in MeOH at 0°C. It is slower but much milder on the Fmoc group.
-
Buffer: Some labs use morpholine (pKa ~8.3) to buffer the solution, though this is non-standard for Zemplén.
Issue B: "I see a mass loss of [Sugar]. My peptide is intact but the glycan is gone."
Diagnosis:
-
Temperature Control: Perform the entire reaction at 4°C.
-elimination has a higher activation energy than deacetylation. -
Solvent Change: Avoid pure DMF or DMSO; they enhance basicity. Stick to MeOH/THF.
-
Time: Stop the reaction exactly when the acetyls are gone. Do not let it "soak" overnight.
Issue C: "The reaction stalls at the mono- or di-acetate stage."
Diagnosis: Steric hindrance or aggregation. The last few acetyls (often near the glycosidic linkage) are hard to reach. The Fix:
-
Solubility Check: Is the solution hazy? Add more THF or Dioxane.
-
Refresh Base: Moisture from the air may have neutralized your methoxide. Add a tiny aliquot of fresh NaOMe to push the pH back to 8.5.
Issue D: "Can I use NaOH instead of NaOMe?"
Answer: Technically yes, but risky .
NaOH generates water. Hydroxide (
Part 4: Comparative Data Table
| Parameter | Standard Zemplén | Optimized Fmoc-Zemplén |
| Reagent | 0.1–1.0 eq NaOMe | Catalytic (titrated to pH 8.5) |
| pH Target | > 10.0 | 8.5 – 9.0 |
| Temperature | RT or Reflux | 0°C to RT |
| Quenching | Acidic Resin or HCl | Acidic Resin (Strict) |
| Fmoc Stability | Poor (< 50% retention) | High (> 90% retention) |
| Risk of | High | Low |
References
-
Imamura, A. (2021).[2] De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
-
Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. [Link]
-
Fukuda, M. (2001).[8] Beta-elimination for Release of O-GalNAc-linked Oligosaccharides From Glycoproteins and Glycopeptides. Current Protocols in Molecular Biology. [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Release of O-Glycans under Neutral Conditions for Analysis of Glycoconjugates Having Base-Sensitive Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-elimination for release of O-GalNAc-linked oligosaccharides from glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right resin for Fmoc-Thr(beta-D-Lac(Ac)7)-OH peptide synthesis
Topic: Choosing the Right Resin for Fmoc-Thr(β-D-Lac(Ac)7)-OH Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with expert insights and practical, field-proven protocols for the successful incorporation of the pseudoproline dipeptide analog, Fmoc-Thr(β-D-Lac(Ac)7)-OH, into your solid-phase peptide synthesis (SPPS) workflows. We will delve into the critical decision of resin selection and provide robust troubleshooting strategies to ensure high-purity, high-yield synthesis of your target peptide.
Part 1: Frequently Asked Questions (FAQs) on Resin Selection
This section addresses the most common inquiries regarding the strategic choice of a solid support when working with sterically demanding, aggregation-disrupting building blocks like Fmoc-Thr(β-D-Lac(Ac)7)-OH.
Q1: What is the primary purpose of using Fmoc-Thr(β-D-Lac(Ac)7)-OH in peptide synthesis?
A: Fmoc-Thr(β-D-Lac(Ac)7)-OH is a type of pseudoproline dipeptide. Its primary function is to serve as a potent "structure-disrupting" building block during Fmoc-based SPPS.[1] Peptide chains, particularly those with hydrophobic residues or specific sequences, have a tendency to fold into secondary structures (like β-sheets) and aggregate on the resin.[2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which drastically reduces the yield and purity of the final peptide. By introducing the bulky, proline-like oxazolidine ring structure of the pseudoproline, you create a "kink" in the peptide backbone that effectively disrupts the intermolecular hydrogen bonding responsible for aggregation.[3][4] This keeps the growing peptide chain well-solvated and accessible for efficient subsequent reactions.[5] The pseudoproline moiety is temporary and is completely converted back to a native threonine residue during the final trifluoroacetic acid (TFA) cleavage step.[3][4]
Q2: What are the most critical factors to consider when selecting a resin for a peptide containing this pseudoproline?
A: The selection of your solid support is a foundational decision that impacts the entire synthesis. The key factors are:
-
Desired C-Terminal Functionality: The most fundamental question is whether your final peptide requires a C-terminal carboxylic acid or a C-terminal amide.[6] This will immediately narrow your choice to specific resin families.
-
Linker Acid Labile: The linker's sensitivity to acid determines the conditions required to cleave the peptide from the resin. For a building block with multiple acetyl protecting groups, choosing a resin that allows for very mild cleavage can be advantageous if you intend to isolate a protected peptide fragment.[4][7]
-
Steric Hindrance of the Linker: A bulky linker can provide significant benefits, especially during the early stages of synthesis. It can help prevent common side reactions like diketopiperazine formation, which is a major risk at the dipeptide stage.[8]
-
Resin Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin (mmol/g). For long or difficult sequences, a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often preferable as it increases the distance between peptide chains, further reducing the chance of aggregation.[9]
Q3: For a C-terminal carboxylic acid, which resin is recommended for use with Fmoc-Thr(β-D-Lac(Ac)7)-OH?
A: For peptides requiring a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is the superior choice and our primary recommendation.[7][10] Its high acid sensitivity and significant steric bulk make it exceptionally well-suited for challenging syntheses involving pseudoprolines. Wang resin is another option for generating C-terminal acids, but it presents several disadvantages in this specific context.[6][11]
Q4: Why is 2-CTC resin strongly preferred over Wang resin for this application?
A: The preference for 2-CTC resin is based on several key performance advantages that directly address potential side reactions:
-
Suppression of Diketopiperazine Formation: After coupling the second amino acid, the deprotected N-terminal amine can attack the ester linkage of the first amino acid, cleaving the dipeptide from the resin as an unwanted cyclic diketopiperazine. The extreme steric bulk of the 2-chlorotrityl group on the 2-CTC resin physically hinders this intramolecular cyclization, effectively preventing this yield-destroying side reaction.[8]
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin using very dilute acid (e.g., 1-5% TFA in Dichloromethane (DCM)).[7][12] This allows for the synthesis and isolation of fully protected peptide fragments where the acetyl groups on the lactosyl moiety and other side-chain protecting groups remain intact.[4] This is not possible with Wang resin, which requires high concentrations of TFA (typically 95%) for cleavage.[6][7]
-
Reduced Racemization: The first amino acid is loaded onto 2-CTC resin under basic conditions (using a hindered base like DIPEA) that minimize the risk of racemization.[6][10] Loading onto Wang resin often involves activation methods that can increase the risk of racemization of the C-terminal residue.[6]
Q5: Can I use a Rink Amide or Sieber resin if my target peptide requires a C-terminal amide?
A: Absolutely. If your desired product is a peptide amide, then a resin like Rink Amide is the standard and appropriate choice.[6] The fundamental principles of using the pseudoproline to disrupt aggregation remain the same. The coupling and deprotection cycles are performed identically. The only difference is the linker chemistry, which is designed to yield an amide upon final cleavage with concentrated TFA.[7] Sieber amide resin is another excellent option, offering the advantage of being cleavable under milder acidic conditions to yield a protected peptide amide if needed.[4][6]
Part 2: Troubleshooting Guide
Even with careful planning, challenges can arise. This guide provides solutions to common issues encountered during the synthesis of peptides containing Fmoc-Thr(β-D-Lac(Ac)7)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Coupling of the Pseudoproline | 1. Steric Hindrance: The Fmoc-Thr(β-D-Lac(Ac)7)-OH building block is exceptionally bulky. 2. Poor Resin Swelling: Inadequate swelling prevents reagents from accessing all reactive sites. 3. Insufficient Activation: The coupling reagent may not be potent enough. | 1. Use High-Potency Coupling Reagents: Employ aminium/uronium-based reagents like HATU or HBTU with a hindered base like DIPEA or 2,4,6-Collidine.[3] 2. Increase Reaction Time & Equivalents: Double the coupling time to 2 hours and use a 3-5 fold excess of the pseudoproline and coupling reagents. 3. Ensure Proper Swelling: Swell the resin in DMF or NMP for at least 30-60 minutes before the first deprotection step.[13] 4. Monitor Completion: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines before proceeding.[14] |
| Peptide Aggregation Persists | 1. "Difficult Sequence": The peptide sequence may be exceptionally long or hydrophobic, overwhelming the effect of a single pseudoproline. 2. High Resin Loading: Densely packed peptide chains can still interact and aggregate. | 1. Switch to a Low-Load Resin: Use a resin with a loading capacity of ≤ 0.4 mmol/g.[9] 2. Incorporate PEG-based Resins: Resins with polyethylene glycol (PEG) grafts, such as NovaSyn® TG or ChemMatrix® , offer superior swelling and solvation properties, actively working to prevent aggregation.[5][9] 3. Consider Microwave Assistance: Microwave energy can accelerate coupling reactions while disrupting the formation of secondary structures.[9] |
| Diketopiperazine Formation Observed | 1. Resin Choice: This is a common side reaction with Wang resin, especially when Proline or another sterically unhindered amino acid is in position 2.[8] | 1. Use 2-CTC Resin: As detailed in the FAQ, the steric bulk of this resin is the most effective preventative measure.[8] 2. If using Wang Resin: Immediately after deprotecting the second amino acid, proceed to the coupling of the third without any delay. |
| Premature Loss of Acetyl Groups | 1. Harsh Conditions: While generally stable to piperidine, prolonged exposure or harsh cleavage conditions could pose a risk.[15] | 1. Standardize Fmoc Deprotection: Use a standard protocol of 20% piperidine in DMF for 5 min, followed by a second treatment for 15-20 min.[13] Avoid extended deprotection times. 2. Use Appropriate Cleavage Cocktail: For complete deprotection, a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is designed to remove the acetyl groups along with all other tBu-based side-chain protecting groups and cleave the peptide from the resin. This is the expected outcome, not a side reaction. |
Part 3: Data Summary & Experimental Protocols
Resin Comparison for C-Terminal Acid Peptides
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
| Primary Application | Peptides with C-terminal carboxylic acids; protected peptide fragments.[7] | Peptides with a C-terminal carboxylic acid.[7] |
| Typical Loading Capacity | 0.3 - 1.6+ mmol/g[7] | 0.3 - 1.0 mmol/g[7] |
| Linker Type | Highly acid-labile 2-chlorotrityl chloride linker.[6] | p-alkoxybenzyl alcohol linker.[7] |
| Cleavage Conditions | Full Deprotection: 95% TFA cocktail.[7] Protected Fragment: 1-5% TFA in DCM.[12] | Full Deprotection: 95% TFA cocktail only.[7] |
| Key Advantage | Steric bulk prevents diketopiperazine formation; mild cleavage option preserves protecting groups.[6][8] | Cost-effective and widely used for standard syntheses.[7] |
| Key Disadvantage | Higher cost compared to Wang resin. | Susceptible to diketopiperazine formation; risk of racemization during loading.[6][16] |
Diagrams: Workflow & Decision Making
Caption: Resin selection decision tree for pseudoproline synthesis.
Caption: General experimental workflow for SPPS with pseudoprolines.
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Place 2-CTC resin (approx. 200-300 mg, depending on substitution) into a reaction vessel. Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[10]
-
Amino Acid Solution: In a separate vial, dissolve the first Fmoc-protected amino acid (0.3 mmol, 3 eq.) in DCM. Add 2,4,6-collidine or Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.).[10]
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. You can monitor the reaction by taking a small sample of the solution and testing for the presence of the free amino acid by TLC.
-
Capping: After the loading is complete, drain the solution and wash the resin with DCM. To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30-60 minutes.[10]
-
Final Wash: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before proceeding to the first Fmoc deprotection.
Protocol 2: Coupling of Fmoc-Thr(β-D-Lac(Ac)7)-OH
This protocol follows Fmoc deprotection of the resin-bound peptide.
-
Activation Solution: In a separate vial, dissolve Fmoc-Thr(β-D-Lac(Ac)7)-OH (3-5 eq.) and HATU (or HBTU) (3-5 eq.) in a minimal volume of DMF or NMP.[3]
-
Activation: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes. The solution will typically change color.[3]
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7x) to remove any excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling.[14]
Protocol 3: Final Cleavage and Global Deprotection
This protocol is for peptides synthesized on 2-CTC or Wang resin and removes all acid-labile protecting groups, including the acetyl groups on the lactosyl moiety.
-
Resin Preparation: After the final Fmoc deprotection and coupling, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin completely under a high vacuum for at least 4 hours.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS and water act as scavengers to trap the highly reactive carbocations generated during deprotection.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin). Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains your cleaved peptide, into a cold centrifuge tube. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add ice-cold diethyl ether (at least 10 times the volume of the TFA filtrate) to the collected filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether, wash the pellet with more cold ether, and re-centrifuge.
-
Drying and Analysis: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.[17]
References
- Google Patents. (2009). WO2010040660A1 - Pseudoproline dipeptides.
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Wiley Online Library. (2025, August 10). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2022, March 26). What resin to be used and what variety of the Cysteine amino acid to be used? Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. Retrieved from [Link]
-
Scilit. (n.d.). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Retrieved from [Link]
-
Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Springer. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Springer. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
National Institutes of Health. (2019, February 5). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Humana Press. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biovera.com.au [biovera.com.au]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. cem.de [cem.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: Fmoc-Thr(β-D-Lac(Ac)₇)-OH in Glycopeptide Synthesis
Executive Summary
Fmoc-Thr(β-D-Lac(Ac)₇)-OH (N-α-Fmoc-O-[2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl]-L-threonine) is a critical building block for the solid-phase synthesis of mucin-type glycopeptides (e.g., MUC1). Unlike simple monosaccharide cassettes (Tn antigen), this disaccharide building block allows for the direct incorporation of the Tumor-Associated Carbohydrate Antigen (TACA) core without post-synthetic glycosylation.
This guide compares its performance against Serine analogs and Benzyl-protected variants, providing 1H NMR characterization data to validate structural integrity.
Comparative Analysis: Performance & Stability
Threonine vs. Serine Scaffolds
The choice between Threonine (Thr) and Serine (Ser) glycosides is not merely sequence-dependent but dictates synthetic stability.
| Feature | Fmoc-Thr (Lac)-OH | Fmoc-Ser (Lac)-OH | Technical Insight |
| β-Elimination | Low (<1%) | High (Risk) | The methyl group on Thr ( |
| Epimerization | Negligible | Moderate | Serine derivatives are more prone to oxazolone-mediated racemization during activation. Thr is conformationally restricted, preserving chirality. |
| Conformation | Rigid | Flexible | The glycosidic linkage in Thr imposes a stiffer backbone trajectory, often favoring the bioactive "mucin-like" extended conformation. |
Acetyl (Ac) vs. Benzyl (Bn) Protection
The "Ac" protection scheme on the lactose moiety is preferred for specific workflows.
-
Acetyl (Ac): Electron-withdrawing ("Disarmed"). Stabilizes the glycosidic bond against acid hydrolysis during TFA cleavage. Removed via hydrazine or high pH after peptide assembly. Best for: Standard Fmoc SPPS.
-
Benzyl (Bn): Electron-donating ("Armed"). High reactivity. Requires hydrogenolysis (
) for removal, which is difficult on solid support and incompatible with Cys/Met residues (catalyst poisoning). Best for: Solution-phase synthesis or specialized linkers.
1H NMR Characterization Data
Solvent:
The following data characterizes the specific structural motifs of Fmoc-Thr(β-D-Lac(Ac)₇)-OH.
Diagnostic Signals Table
| Moiety | Proton ( | Shift ( | Multiplicity | Coupling ( | Structural Validation |
| Fmoc | Aromatics | 7.25 – 7.80 | m | - | Characteristic fluorenyl pattern (8H). |
| Fmoc | CH₂ (Fmoc) | 4.20 – 4.50 | d/m | ~7.0 | Overlaps often with Thr |
| Fmoc | CH (Fmoc) | 4.20 – 4.30 | t | ~7.0 | Triplet diagnostic of Fmoc methine.[1] |
| Threonine | 4.45 – 4.60 | dd | Downfield due to urethane (Fmoc) and ester. | ||
| Threonine | 4.25 – 4.45 | m | - | Site of glycosylation (deshielded). | |
| Threonine | 1.25 – 1.35 | d | ~6.5 | Key diagnostic: Distinguishes Thr from Ser. | |
| Lactose (Glc) | H-1' (Anomeric) | 4.50 – 4.80 | d | 7.8 – 8.2 | CRITICAL: Large |
| Lactose (Gal) | H-1'' (Anomeric) | 4.45 – 4.55 | d | 7.8 – 8.0 | Confirms |
| Sugar Ring | Skeletal H | 3.60 – 5.40 | m | - | Complex region (H2-H6 of Glc/Gal). |
| Acetyls | -OCOCH₃ | 1.95 – 2.15 | s (x7) | - | 7 distinct or overlapping singlets (21H total). |
Structural Logic & Assignment
The following diagram illustrates the correlation between the NMR signals and the molecular structure, emphasizing the critical anomeric coupling constants.
Figure 1: NMR Signal Correlation Map. The red arrow indicates the critical glycosidic bond validated by the coupling constant (
Experimental Protocols
Synthesis Workflow (Helferich/Koenigs-Knorr Variant)
To ensure high purity (>95%) and correct stereochemistry:
-
Donor Preparation: Peracetylated Lactose
Lactosyl Bromide (or Trichloroacetimidate). -
Acceptor Preparation: Fmoc-Thr-OPfp (Pentafluorophenyl ester) or Fmoc-Thr-OtBu.
-
Glycosylation:
-
Promoter: AgOTf (Silver Triflate) or
. -
Solvent: Dry DCM/Toluene (controls anomeric participation).
-
Condition: Anhydrous, -20°C to RT.
-
-
Deprotection (if ester used): TFA treatment (if tBu) to yield free acid (-OH).
Figure 2: Synthetic pathway for the building block. Note: Commercial sources often supply the free acid form ready for SPPS.
SPPS Coupling Protocol
Due to the bulky sugar moiety, standard coupling protocols must be modified to prevent incomplete coupling (deletion sequences).
-
Resin Swelling: DMF, 30 min.
-
Activation: Use HATU/HOAt (1:1 eq) with DIEA (2 eq).
-
Note: Avoid HBTU if possible; HATU is superior for sterically hindered glycosylated amino acids.
-
-
Coupling Time: Extended reaction time (2–4 hours) or double coupling.
-
Monitoring: Kaiser test may be inconclusive due to steric bulk; use Chloranil test or micro-cleavage LC-MS.
References
-
Sussex Research Laboratories. (n.d.). Fmoc-Thr((Ac)7-Lac-β-D)-OH Product Data. Retrieved from
- Kunz, H. (2003). Synthetic Glycopeptides for the Development of Tumour-Selective Vaccines. Journal of Peptide Science. (Authoritative source on Fmoc-Thr glycoside stability).
-
Boc-Ser/Thr(Fmoc-Xaa)-OH Synthesis. (2010). Organic & Biomolecular Chemistry. Retrieved from
-
NIH/National Library of Medicine. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Retrieved from
-
Reich, H. J. (2020). 1H NMR Chemical Shifts - Carbohydrates and Amino Acids. University of Wisconsin.[2] Retrieved from
Sources
Assessing immunogenicity of peptides synthesized with Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Technical Comparison Guide: Immunogenicity Assessment of Fmoc-Thr(beta-D-Lac(Ac)7)-OH Synthesized Peptides
Executive Summary
This guide evaluates the utility and immunological profile of peptides synthesized using Fmoc-Thr(beta-D-Lac(Ac)7)-OH , a pre-glycosylated building block.[1] Unlike post-synthesis conjugation methods (e.g., Click chemistry), this reagent allows for the precise, site-specific incorporation of a beta-linked lactose moiety into peptide backbones via Solid Phase Peptide Synthesis (SPPS).[1]
Primary Application: Development of glycopeptide-based vaccines (e.g., MUC1 analogs), metabolic probes, and tools for studying lectin-glycan interactions (specifically Galectin binding).[1] Key Advantage: Complete regiocontrol of glycosylation without the immunogenic artifacts (e.g., triazole rings) associated with chemical conjugation.
The Reagent: Structural & Synthetic Context
Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a "cassette" reagent.[1] It consists of a Threonine amino acid protected by Fmoc at the N-terminus, with its side-chain hydroxyl glycosylated by a peracetylated lactose disaccharide (
Why "Ac7"? (The Critical Deprotection Variable)
The "(Ac)7" refers to the seven acetyl protecting groups on the lactose hydroxyls. These groups render the sugar hydrophobic, making it compatible with standard organic solvents (DMF/DCM) used in SPPS.[1]
-
Critical Note: These acetyl groups must be removed post-synthesis to expose the hydrophilic hydroxyls. Failure to do so results in an artificial hydrophobic epitope that elicits "anti-acetyl" antibodies rather than the desired anti-glycan response.
Comparative Immunogenicity Profile
The following table contrasts peptides synthesized with this lactose building block against common alternatives.
| Feature | Fmoc-Thr(beta-D-Lac)-OH (Target) | Naked Peptide (Control) | Tn-Antigen (Fmoc-Thr-GalNAc) (Alternative) |
| Epitope Nature | B-cell Epitope (Glycan-dominant). The bulky disaccharide often masks the peptide backbone, directing antibodies toward the sugar.[1] | T-cell Epitope (Peptide-dominant). Linear sequence recognition; susceptible to rapid proteolysis.[1] | Tumor-Associated Antigen (TACA). The "classic" cancer antigen. Smaller than lactose; exposes more peptide backbone. |
| Lectin Targeting | Galectin Ligand. The | None. Relies on non-specific uptake or conjugation to carrier proteins (KLH/CRM197). | MGL (Macrophage Galactose Lectin). Binds specifically to GalNAc residues on Dendritic Cells. |
| Conformation | Induces | Random Coil. Flexible and unstructured in solution. | Induces "kink". Similar to lactose but less sterically demanding. |
| Immunogenicity Risk | High Specificity. No artificial linkers. Antibodies generated are strictly against the Glyco-Peptide interface.[1] | Low. Often requires strong adjuvants; antibodies may not recognize the native glycosylated protein. | High Specificity. The gold standard for MUC1 vaccines. |
Experimental Workflow: Synthesis to Assay
To accurately assess immunogenicity, you must produce a pure, deacetylated glycopeptide and test it in a self-validating ELISA system.[1]
Phase A: Synthesis & Deprotection (The "Building Block" Protocol)
-
Loading: Use low-loading Tentagel or ChemMatrix resin (0.2–0.4 mmol/g) to prevent aggregation of the bulky sugar.
-
Coupling:
-
Use HATU/HOAt (1:1 ratio) with DIEA (2.5 eq).[2]
-
Crucial: Extend coupling time to 2–4 hours for the bulky Fmoc-Thr(beta-D-Lac(Ac)7)-OH. Double coupling is recommended.
-
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The acetyl groups on the sugar survive this step.
-
Deacetylation (The Zemplén Step):
-
Dissolve crude peptide in anhydrous MeOH.
-
Add catalytic NaOMe (pH 9–10). Monitor by HPLC (shift to lower retention time).
-
Caution: Avoid high pH if the peptide contains base-sensitive residues (e.g., Aspartimide formation risk).[1]
-
Phase B: Immunization & ELISA Design
Objective: Distinguish between antibodies against the linker, the peptide, and the glycan.
-
Immunogen: Glycopeptide conjugated to KLH (Keyhole Limpet Hemocyanin) via a C-terminal Cysteine (using MBS linker).[1]
-
Screening Antigen: The same glycopeptide conjugated to BSA (Bovine Serum Albumin) or coated directly on Streptavidin plates (if biotinylated). Never screen on the KLH conjugate to avoid false positives against the carrier.
Visualizing the Workflow
Caption: Integrated workflow from chemical synthesis of the lactose-threonine building block to immunological validation. Note the critical deacetylation step prior to conjugation.
Data Interpretation: What to Expect
When analyzing your ELISA or Flow Cytometry data, use these criteria to validate the reagent's performance:
-
The "Glycan-Specific" Gap:
-
Cross-Reactivity (The Specificity Check):
-
Tumor Binding (Flow Cytometry):
References
-
Synthesis of Glycopeptides and Glycopeptide Conjugates. National Institutes of Health (NIH) / PMC. (Discusses the building block approach vs. click chemistry).
-
Synthetic self-adjuvanted multivalent Mucin 1 (MUC1) glycopeptide vaccines. Journal of Advanced Research. (Comparison of mono- vs trivalent vaccines and the role of glycosylation in immunogenicity).
-
MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster. ACS Chemical Biology. (Highlights the role of lectin targeting—specifically MGL—in dendritic cell uptake of glycopeptides). [1]
-
Immunological Evaluation of Recent MUC1 Glycopeptide Cancer Vaccines. Molecules / PMC. (Review of carrier proteins and adjuvant strategies for MUC1).
-
Fmoc Solid Phase Peptide Synthesis Protocols. Sigma-Aldrich. (Standard protocols for Fmoc cleavage and handling sensitive residues).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
